molecular formula C11H22N2O B15317124 3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide

3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide

Cat. No.: B15317124
M. Wt: 198.31 g/mol
InChI Key: HELGANNBOGCIGV-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide typically involves the reaction of 3-pyrrolidineethanol with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Pyrrolidin-3-yl)ethyl)butanamide: Lacks the methyl group at the 3-position.

    3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)pentanamide: Has a longer alkyl chain.

    N-(2-(Pyrrolidin-3-yl)ethyl)acetamide: Has a shorter alkyl chain.

Uniqueness

3-Methyl-N-(2-(pyrrolidin-3-yl)ethyl)butanamide is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its metabolic stability.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

3-methyl-N-(2-pyrrolidin-3-ylethyl)butanamide

InChI

InChI=1S/C11H22N2O/c1-9(2)7-11(14)13-6-4-10-3-5-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14)

InChI Key

HELGANNBOGCIGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCC1CCNC1

Origin of Product

United States

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